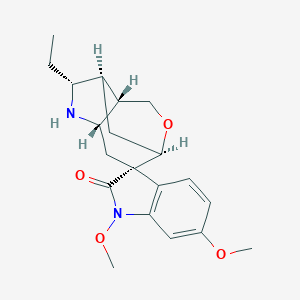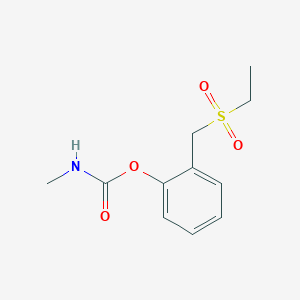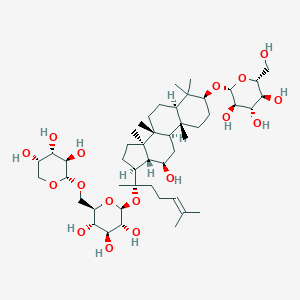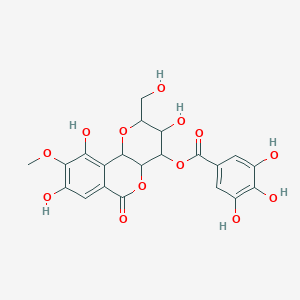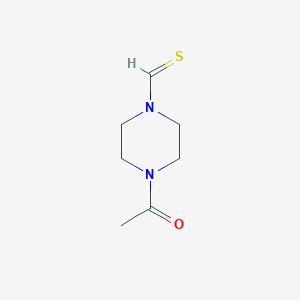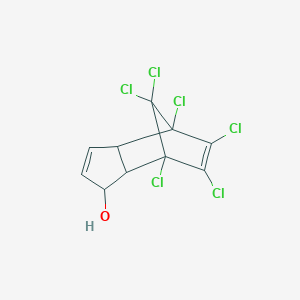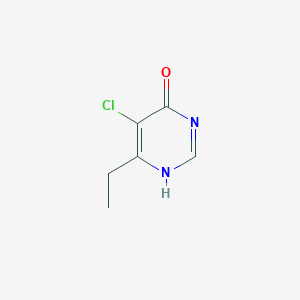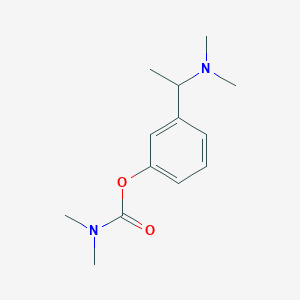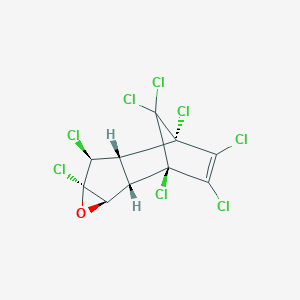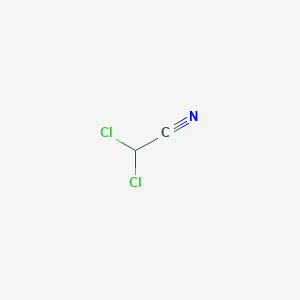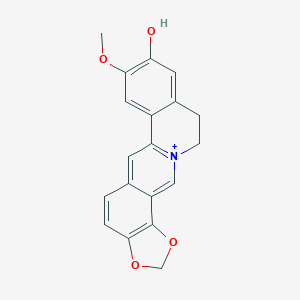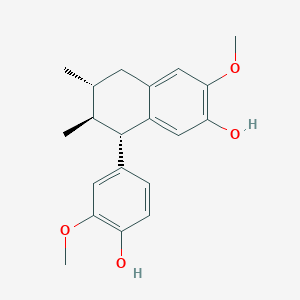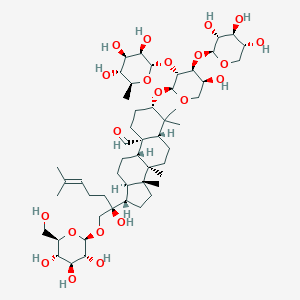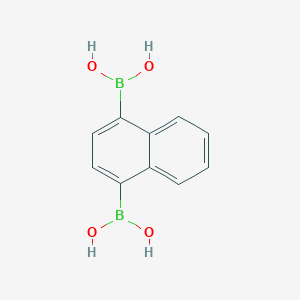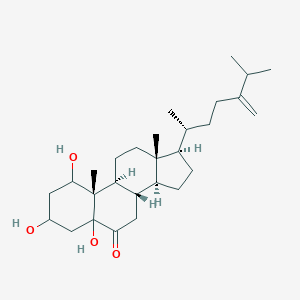
1,3,5-Trihydroxy-24-methylenecholestan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trihydroxy-24-methylenecholestan-6-one (THMC) is a steroidal compound that has gained attention in recent years due to its potential applications in scientific research. THMC has been found to exhibit various biochemical and physiological effects, making it a promising compound for further investigation.
Mechanism Of Action
The mechanism of action of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to inhibit the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical And Physiological Effects
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has also been found to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Advantages And Limitations For Lab Experiments
One advantage of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its ability to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one limitation of 1,3,5-Trihydroxy-24-methylenecholestan-6-one is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 1,3,5-Trihydroxy-24-methylenecholestan-6-one. One area of interest is the potential use of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in cancer therapy. Further investigation is needed to determine the efficacy of 1,3,5-Trihydroxy-24-methylenecholestan-6-one in vivo and to identify the specific mechanisms involved in its anti-tumor effects. Additionally, the anti-inflammatory effects of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be further explored in the context of various inflammatory diseases. Finally, the synthesis of 1,3,5-Trihydroxy-24-methylenecholestan-6-one could be optimized to improve its solubility and increase its potential for use in various experiments.
Synthesis Methods
1,3,5-Trihydroxy-24-methylenecholestan-6-one can be synthesized from cholesterol through a multi-step process that involves oxidation, reduction, and cyclization reactions. The first step involves the oxidation of cholesterol to yield 7-ketocholesterol. The 7-ketocholesterol is then reduced to yield 7-alpha-hydroxycholesterol, which undergoes cyclization to form 1,3,5-Trihydroxy-24-methylenecholestan-6-one.
Scientific Research Applications
1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it a promising compound for further investigation in the field of scientific research. 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential candidate for cancer therapy. Additionally, 1,3,5-Trihydroxy-24-methylenecholestan-6-one has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
138777-11-4 |
|---|---|
Product Name |
1,3,5-Trihydroxy-24-methylenecholestan-6-one |
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-1,3,5-trihydroxy-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H46O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-24,29-30,32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21-,22+,23+,24?,26-,27+,28?/m1/s1 |
InChI Key |
RQXFIFSIGRFXOD-UDSYFKESSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4([C@@]3(C(CC(C4)O)O)C)O)C |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(C(CC(C4)O)O)C)O)C |
synonyms |
1 alpha,3 beta,5 alpha-trihydroxy-24-methylenecholestan-6-one 1,3,5-TMCO 1,3,5-trihydroxy-24-methylenecholestan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



